N1,N5-Dimethyl-1,5-naphthalenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N5-Dimethyl-1,5-naphthalenediamine is an organic compound with the molecular formula C12H14N2. It is a derivative of 1,5-naphthalenediamine, where both amine groups are methylated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N5-Dimethyl-1,5-naphthalenediamine typically involves the methylation of 1,5-naphthalenediamine. One common method is the reaction of 1,5-naphthalenediamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N1,N5-Dimethyl-1,5-naphthalenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
N1,N5-Dimethyl-1,5-naphthalenediamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N5-Dimethyl-1,5-naphthalenediamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthalenediamine: The parent compound without methyl groups.
N1-Methyl-1,5-naphthalenediamine: A mono-methylated derivative.
N1,N5-Diethyl-1,5-naphthalenediamine: An ethylated derivative.
Uniqueness
N1,N5-Dimethyl-1,5-naphthalenediamine is unique due to its specific methylation pattern, which can influence its chemical reactivity and interaction with other molecules. This makes it a valuable compound for various specialized applications in research and industry .
Properties
CAS No. |
57441-77-7 |
---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-N,5-N-dimethylnaphthalene-1,5-diamine |
InChI |
InChI=1S/C12H14N2/c1-13-11-7-3-6-10-9(11)5-4-8-12(10)14-2/h3-8,13-14H,1-2H3 |
InChI Key |
QOHFBFUMUDLXEW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC2=C1C=CC=C2NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.